

# One-Pot Synthesis of Benzo[c]phenanthridine Derivatives: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Benzo[c]phenanthridine*

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## Introduction

**Benzo[c]phenanthridine** alkaloids are a class of tetracyclic nitrogen-containing compounds found in various medicinal plants.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antitumor, antibacterial, and antihyperglycemic properties.[1] The development of efficient and sustainable synthetic methods for accessing these complex scaffolds is a key objective in medicinal chemistry and drug development. One-pot synthesis, a strategy that minimizes intermediate isolation and purification steps, offers significant advantages in terms of time, resource conservation, and waste reduction, aligning with the principles of green chemistry.[2] This document outlines a detailed protocol for a one-pot synthesis of **benzo[c]phenanthridine** derivatives.

## Overview of a One-Pot Synthesis Strategy

A recently developed efficient one-pot synthesis of **benzo[c]phenanthridine** alkaloids involves a rhodium(III)-catalyzed reaction between aryl nitrones and 7-azabenzonornbornadienes.[3][4] This method facilitates a synergistic combination of C-C bond formation and a cycloaromatization reaction.[4] The nitron group in this reaction acts as a traceless directing group, contributing to the atom economy of the process.[1] This approach provides rapid access to a variety of pharmaceutically relevant **benzo[c]phenanthridine** alkaloids in a single step with good to moderate yields.[2][3]

## Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various **benzo[c]phenanthridine** derivatives using a one-pot procedure.

Entry	Aryl Nitro ne	7-Azabenzonbor nadie ne	Catal yst (mol %)	Additi ve (equi v.)	Solve nt	Temp (°C)	Time (h)	Produ ct	Yield (%)
1	Phenyl (p-tolyl)m ethano ne oxime	N-Boc-7-azabe nzonor bornad iene	[CpRh Cl <sub>2</sub> ] <sub>2</sub> (2.5)	AgSbF <sub>6</sub> (10)	1,2-DCE	80	12	Norfag aronin e analog ue	85
2	(4-Metho xyphe nyl) (pheny l)meth anone oxime	N-Boc-7-azabe nzonor bornad iene	[CpRh Cl <sub>2</sub> ] <sub>2</sub> (2.5)	AgSbF <sub>6</sub> (10)	1,2-DCE	80	12	Norch eleryth rine analog ue	78
3	Benzal dehyd e oxime	N-Boc-7-azabe nzonor bornad iene	[CpRh Cl <sub>2</sub> ] <sub>2</sub> (2.5)	AgSbF <sub>6</sub> (10)	1,2-DCE	80	12	Decari ne analog ue	72
4	Pipero nal oxime	N-Boc-7-azabe nzonor bornad iene	[CpRh Cl <sub>2</sub> ] <sub>2</sub> (2.5)	AgSbF <sub>6</sub> (10)	1,2-DCE	80	12	Norsa nguina rine analog ue	65

5	3,4-Dimethoxybenzaldehyde oxime	N-Boc-7-azabenzonorbornadiene	[Cp*RhCl <sub>2</sub> ] <sub>2</sub> (2.5)	AgSbF <sub>6</sub> (10)	1,2-DCE	80	12	Nornitidine analogue	75
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Note: This data is representative of the Rh(III)-catalyzed one-pot synthesis method. Yields are for the isolated product.

## Experimental Protocol: One-Pot Synthesis of a Norfagaronine Analogue

This protocol is based on the rhodium(III)-catalyzed reaction of an aryl nitron and a 7-azabenzonorbornadiene.

Materials:

- Phenyl(*p*-tolyl)methanone oxime (1.2 equiv.)
- N-Boc-7-azabenzonorbornadiene (1.0 equiv.)
- [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (2.5 mol %)
- AgSbF<sub>6</sub> (10 mol %)
- 1,2-Dichloroethane (DCE), anhydrous
- Schlenk tube
- Magnetic stirrer
- Standard laboratory glassware
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

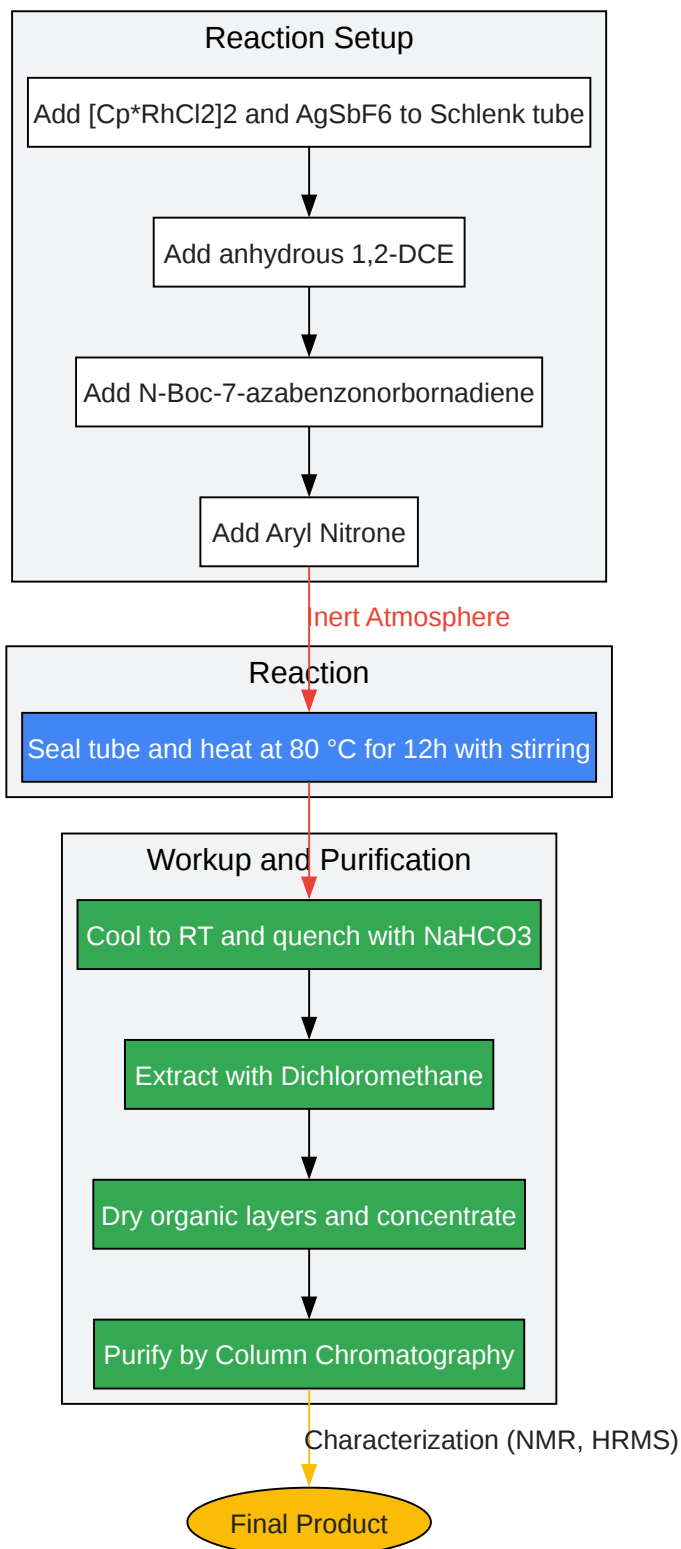
#### Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (2.5 mol %) and AgSbF<sub>6</sub> (10 mol %).
- Add anhydrous 1,2-dichloroethane to the tube.
- Add N-Boc-7-azabenzonorbornadiene (1.0 equiv.) to the reaction mixture.
- Add phenyl(*p*-tolyl)methanone oxime (1.2 equiv.) to the Schlenk tube.
- Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture vigorously for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3 x 20 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **benzo[c]phenanthridine** derivative.
- Characterize the final product using spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, HRMS).

## Visualizations

### Experimental Workflow Diagram

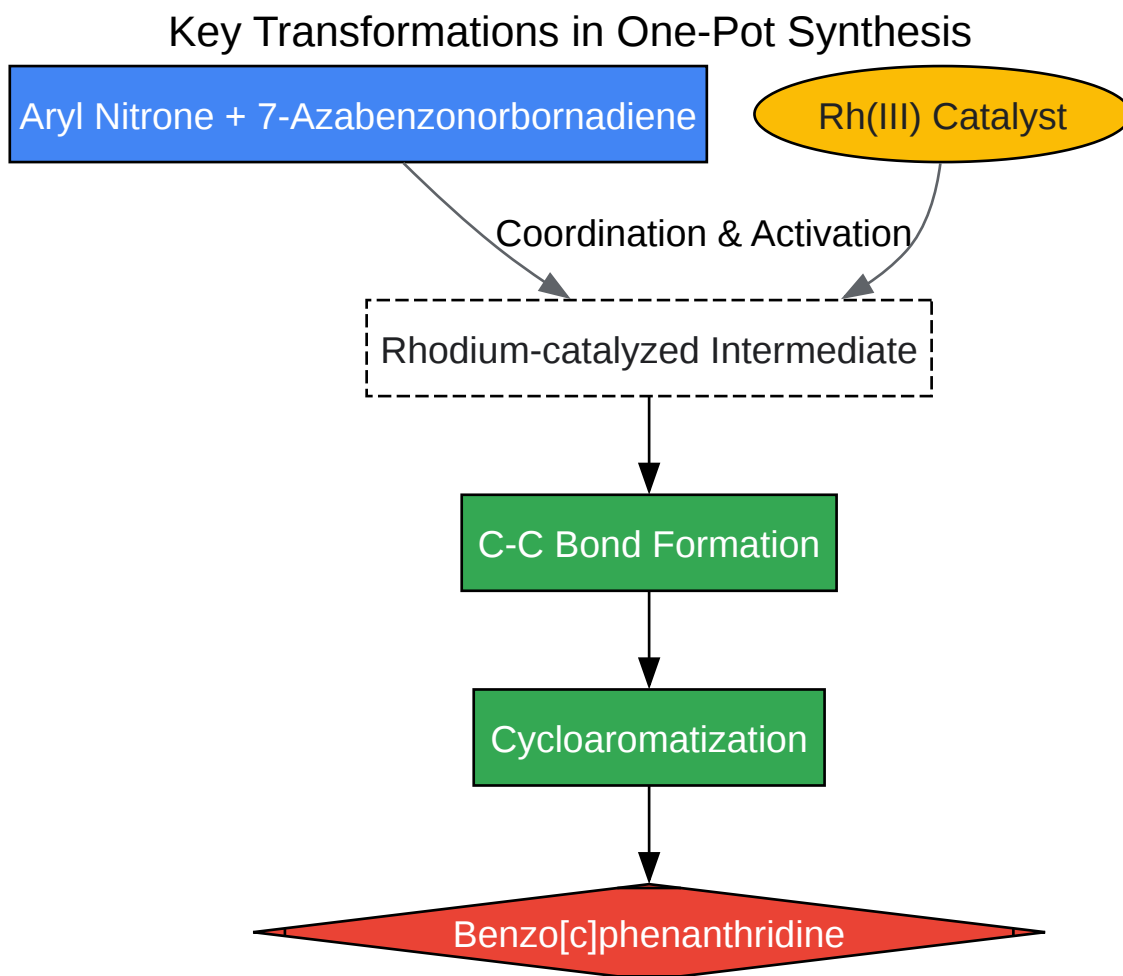
## One-Pot Synthesis of Benzo[c]phenanthridine Derivatives



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Caption: Workflow for the one-pot synthesis of **benzo[c]phenanthridine** derivatives.

## Signaling Pathway/Logical Relationship Diagram



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Caption: Key chemical transformations in the one-pot synthesis.

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## References

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